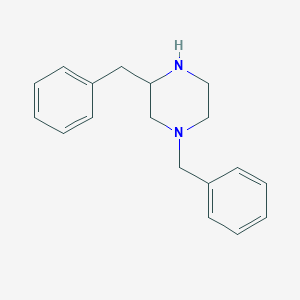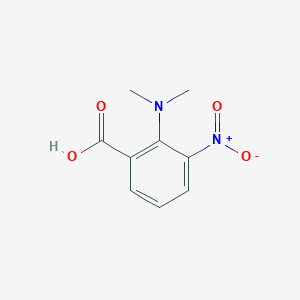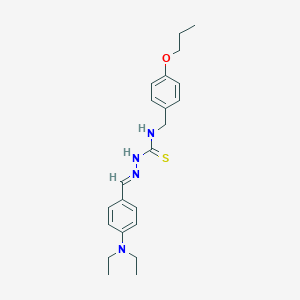
2-((4-(Diethylamino)phenyl)methylene)-N-((4-propoxyphenyl)methyl)hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-(Diethylamino)phenyl)methylene)-N-((4-propoxyphenyl)methyl)hydrazinecarbothioamide, also known as DAPH, is a chemical compound that has been widely studied for its potential therapeutic applications. The compound belongs to the class of hydrazinecarbothioamide derivatives and is known for its ability to inhibit the growth of cancer cells.
Mécanisme D'action
The mechanism of action of 2-((4-(Diethylamino)phenyl)methylene)-N-((4-propoxyphenyl)methyl)hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and division. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on cancer cells. The compound has been shown to induce DNA damage and inhibit the activity of certain proteins that are involved in cell growth and division. This compound has also been shown to inhibit the expression of certain genes that are involved in cancer cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-((4-(Diethylamino)phenyl)methylene)-N-((4-propoxyphenyl)methyl)hydrazinecarbothioamide in lab experiments is its ability to selectively target cancer cells while leaving normal cells unaffected. This makes it a potentially effective anti-cancer agent with fewer side effects than traditional chemotherapy drugs. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are a number of potential future directions for research on 2-((4-(Diethylamino)phenyl)methylene)-N-((4-propoxyphenyl)methyl)hydrazinecarbothioamide. One area of interest is the development of more effective delivery systems for the compound, such as liposomes or nanoparticles. Another area of research is the investigation of the compound's potential use in combination with other anti-cancer agents to enhance its efficacy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential biomarkers that could be used to predict patient response to the compound.
Méthodes De Synthèse
2-((4-(Diethylamino)phenyl)methylene)-N-((4-propoxyphenyl)methyl)hydrazinecarbothioamide can be synthesized using a multi-step process that involves the reaction of 4-(diethylamino)benzaldehyde with propyl 4-mercaptobenzoate in the presence of a base. The resulting product is then treated with hydrazine hydrate to obtain this compound.
Applications De Recherche Scientifique
2-((4-(Diethylamino)phenyl)methylene)-N-((4-propoxyphenyl)methyl)hydrazinecarbothioamide has been extensively studied for its potential use as an anti-cancer agent. Research has shown that the compound has the ability to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth of tumor cells in vitro and in vivo.
Propriétés
Numéro CAS |
186453-61-2 |
|---|---|
Formule moléculaire |
C22H30N4OS |
Poids moléculaire |
398.6 g/mol |
Nom IUPAC |
1-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-[(4-propoxyphenyl)methyl]thiourea |
InChI |
InChI=1S/C22H30N4OS/c1-4-15-27-21-13-9-18(10-14-21)16-23-22(28)25-24-17-19-7-11-20(12-8-19)26(5-2)6-3/h7-14,17H,4-6,15-16H2,1-3H3,(H2,23,25,28)/b24-17+ |
Clé InChI |
HBAYIEBTXLGVPE-JJIBRWJFSA-N |
SMILES isomérique |
CCCOC1=CC=C(C=C1)CNC(=S)N/N=C/C2=CC=C(C=C2)N(CC)CC |
SMILES |
CCCOC1=CC=C(C=C1)CNC(=S)NN=CC2=CC=C(C=C2)N(CC)CC |
SMILES canonique |
CCCOC1=CC=C(C=C1)CNC(=S)NN=CC2=CC=C(C=C2)N(CC)CC |
Synonymes |
Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-p ropoxyphenyl)methyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![trans-4-[4-(N-Ethyl-2-hydroxyethylamino)styryl]-1-methylpyridinium tetraphenylborate](/img/structure/B70795.png)
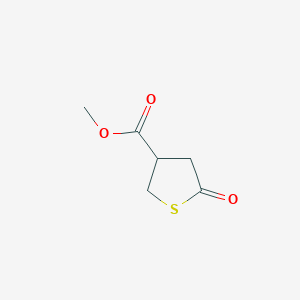
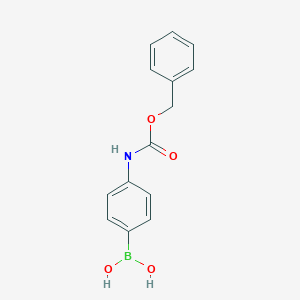
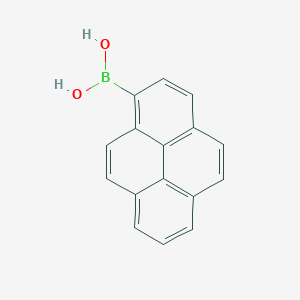

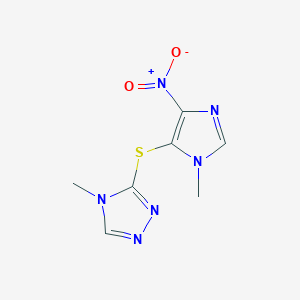
![(1R,2R,5S,6R)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B70803.png)
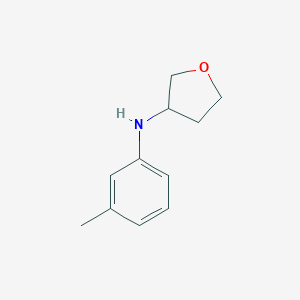
![Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-amino-, (1-alpha-,2-alpha-,5-alpha-,6-alpha-)-(9CI)](/img/structure/B70809.png)
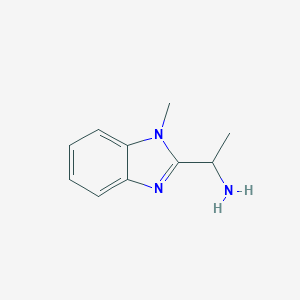

![4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B70816.png)
